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molecular formula C8H7ClO3 B1586509 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone CAS No. 25015-92-3

2-Chloro-1-(2,4-dihydroxyphenyl)ethanone

Cat. No. B1586509
M. Wt: 186.59 g/mol
InChI Key: PKYLMJSVVVYYRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07442808B2

Procedure details

A 100L round bottomed flask (RBF) containing 34.0 L of 1,4-dioxane was charged with 5.0 kg of HCl gas through a subsurface line. Resorcinol (10.0 kg) was then added as a solid, followed by addition of solid ZnCl2 (6.20 kg). A slight exotherm from 21 to 29° C. occurred after the ZnCl2 addition. The mixture was cooled with an ice/water bath, and chloroacetonitrile (7.50 kg) was added in portions over 2 h while maintaining the temperature at <40° C. The reaction mixture was aged 9 h at room temperature, and then water (34 L) was charged over 0.5 h. An exotherm to 40° C. occurred at the beginning of the water addition, and the reaction eventually cooled to 27° C. by the end of the addition. The resulting slurry was aged for 11 h at room temperature. More water (14L) was added, and the slurry was cooled to 0° C. The slurry was filtered, washed with water (4×20L), and then dried under a fast flow of nitrogen. After 5 days of drying, the chloroketone 2 was isolated as a light pink solid.
Name
Quantity
34 L
Type
solvent
Reaction Step One
[Compound]
Name
100L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
34 L
Type
reactant
Reaction Step Two
Name
Quantity
5 kg
Type
reactant
Reaction Step Three
Quantity
10 kg
Type
reactant
Reaction Step Four
Quantity
7.5 kg
Type
reactant
Reaction Step Five
Name
Quantity
6.2 kg
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[O:1]1CCO[CH2:3][CH2:2]1.Cl.[C:8]1([CH:15]=[CH:14][CH:13]=[C:11]([OH:12])[CH:10]=1)[OH:9].[Cl:16]CC#N>[Cl-].[Cl-].[Zn+2].O>[Cl:16][CH2:3][C:2]([C:13]1[CH:14]=[CH:15][C:8]([OH:9])=[CH:10][C:11]=1[OH:12])=[O:1] |f:4.5.6|

Inputs

Step One
Name
Quantity
34 L
Type
solvent
Smiles
O
Step Two
Name
100L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
34 L
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
Quantity
5 kg
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
10 kg
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Step Five
Name
Quantity
7.5 kg
Type
reactant
Smiles
ClCC#N
Step Six
Name
Quantity
6.2 kg
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
from 21 to 29° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled with an ice/water bath
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at <40° C
CUSTOM
Type
CUSTOM
Details
the reaction
WAIT
Type
WAIT
Details
The resulting slurry was aged for 11 h at room temperature
Duration
11 h
TEMPERATURE
Type
TEMPERATURE
Details
the slurry was cooled to 0° C
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
WASH
Type
WASH
Details
washed with water (4×20L)
CUSTOM
Type
CUSTOM
Details
dried under a fast flow of nitrogen
CUSTOM
Type
CUSTOM
Details
After 5 days of drying
Duration
5 d

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
ClCC(=O)C1=C(C=C(C=C1)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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